Fmoc-D-Abu-OH: A Comprehensive Technical Guide for Researchers
Fmoc-D-Abu-OH: A Comprehensive Technical Guide for Researchers
For immediate release: A detailed technical guide on Fmoc-D-Abu-OH (Fmoc-D-2-aminobutanoic acid), a crucial building block in modern peptide synthesis, is now available for researchers, scientists, and professionals in drug development. This guide provides in-depth information on its chemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into the functional implications of incorporating D-enantiomers into peptide chains.
Core Properties of Fmoc-D-Abu-OH
Fmoc-D-Abu-OH, with the CAS number 170642-27-0 , is a derivative of the non-proteinogenic amino acid D-2-aminobutanoic acid.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for Fmoc-based solid-phase peptide synthesis, a cornerstone of synthetic peptide chemistry.[2] This strategy allows for the sequential addition of amino acids to a growing peptide chain on a solid support under mild, base-labile deprotection conditions, which preserves acid-labile side-chain protecting groups.
The incorporation of D-amino acids like D-Abu into peptides is a key strategy to enhance their therapeutic potential. Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids.[3][4] This enhanced stability can lead to a longer in vivo half-life and improved bioavailability of peptide-based drugs.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 170642-27-0 | [1][2] |
| Molecular Formula | C₁₉H₁₉NO₄ | [2] |
| Molecular Weight | 325.36 g/mol | |
| Appearance | White to off-white powder | [5] |
| Melting Point | 120-127 °C | [2] |
| Purity | ≥ 98% (by HPLC) | [5] |
| Optical Rotation | [α]20/D = +19.0 ± 2.0°, c=1 in DMF | |
| pKa (Strongest Acidic, Predicted for D-2-Aminobutanoic acid) | 2.62 | |
| pKa (Strongest Basic, Predicted for D-2-Aminobutanoic acid) | 9.53 | |
| Solubility | Generally soluble in common SPPS solvents such as DMF, NMP, and DCM. Quantitative data not readily available. | [6] |
| ¹H NMR, ¹³C NMR, IR Data | Spectroscopic data not readily available in public databases. General principles of NMR and IR spectroscopy can be applied for characterization. | [7][8] |
Experimental Protocols: Fmoc-D-Abu-OH in Solid-Phase Peptide Synthesis
The following is a detailed methodology for the incorporation of Fmoc-D-Abu-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Materials and Reagents:
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Fmoc-D-Abu-OH
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Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amide)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
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Base for coupling (e.g., DIPEA or 2,4,6-collidine)
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Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
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Diethyl ether
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Acetonitrile
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Water (HPLC grade)
Protocol:
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Resin Swelling: The solid-phase resin is swelled in DMF or DCM for 30-60 minutes in a reaction vessel.
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Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete deprotection. The resin is then washed thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
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Amino Acid Coupling:
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Fmoc-D-Abu-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated in a separate vessel.
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For HBTU/HATU coupling, Fmoc-D-Abu-OH is dissolved in DMF with the coupling reagent and a base like DIPEA. The mixture is allowed to activate for a few minutes.
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For DIC/HOBt coupling, Fmoc-D-Abu-OH and HOBt are dissolved in DMF, and DIC is added.
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The activated Fmoc-D-Abu-OH solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation.
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Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
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Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
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Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
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Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the piperidine solution as described in step 2.
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Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid) for 2-3 hours.
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Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The final purified peptide is characterized by mass spectrometry and analytical RP-HPLC.
Visualizing Workflows and Mechanisms
Experimental Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of Fmoc-D-Abu-OH.
Proposed Mechanism of Action for D-Amino Acid Containing Antimicrobial Peptides
The incorporation of D-amino acids like D-Abu can significantly enhance the antimicrobial activity of peptides. A primary reason is their increased stability against bacterial proteases. The diagram below illustrates a generalized mechanism of action for such peptides.
Conclusion
Fmoc-D-Abu-OH is a valuable reagent for the synthesis of peptides with enhanced therapeutic properties. Its use in SPPS is straightforward and follows well-established protocols. The incorporation of D-Abu can lead to peptides with increased stability and biological activity, making it a key tool for researchers in the field of drug discovery and development. This guide provides the foundational knowledge and protocols to effectively utilize Fmoc-D-Abu-OH in peptide research.
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-2-(Fmoc-amino)-4-aminobutanoic acid | 326486-42-4 | Benchchem [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. forskning.ruc.dk [forskning.ruc.dk]
